molecular formula C15H20O B3246423 4-(4,4-Dimethylcyclohexyl)-benzaldehyde CAS No. 1781950-17-1

4-(4,4-Dimethylcyclohexyl)-benzaldehyde

Cat. No.: B3246423
CAS No.: 1781950-17-1
M. Wt: 216.32 g/mol
InChI Key: MUYPOAKOPXWLQW-UHFFFAOYSA-N
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Description

4-(4,4-Dimethylcyclohexyl)-benzaldehyde is an organic compound characterized by a benzaldehyde group attached to a 4,4-dimethylcyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethylcyclohexyl)-benzaldehyde typically involves the following steps:

    Formation of the Cyclohexyl Ring: The initial step involves the formation of the 4,4-dimethylcyclohexyl ring. This can be achieved through the hydrogenation of 4,4-dimethylcyclohexene in the presence of a suitable catalyst.

    Attachment of the Benzaldehyde Group: The next step involves the introduction of the benzaldehyde group to the cyclohexyl ring. This can be done through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the cyclohexyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethylcyclohexyl)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, in the presence of suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 4-(4,4-Dimethylcyclohexyl)-benzoic acid

    Reduction: 4-(4,4-Dimethylcyclohexyl)-benzyl alcohol

    Substitution: Various substituted derivatives depending on the specific reaction

Scientific Research Applications

4-(4,4-Dimethylcyclohexyl)-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving aldehyde groups.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethylcyclohexyl)-benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Dimethylcyclohexyl)-phenol
  • 4-(4,4-Dimethylcyclohexyl)-benzoic acid
  • 4-(4,4-Dimethylcyclohexyl)-benzyl alcohol

Uniqueness

4-(4,4-Dimethylcyclohexyl)-benzaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher reactivity due to the presence of the aldehyde group, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

4-(4,4-dimethylcyclohexyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-15(2)9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYPOAKOPXWLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C2=CC=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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